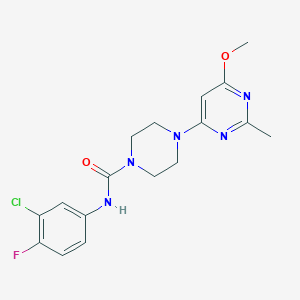

N-(3-chloro-4-fluorophenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide

Description

This compound features a piperazine-1-carboxamide core with a 3-chloro-4-fluorophenyl group at the N-terminus and a 6-methoxy-2-methylpyrimidin-4-yl moiety at the 4-position of the piperazine ring. The 3-chloro-4-fluorophenyl substituent is a common pharmacophore in kinase inhibitors, contributing to target binding via halogen interactions.

Properties

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClFN5O2/c1-11-20-15(10-16(21-11)26-2)23-5-7-24(8-6-23)17(25)22-12-3-4-14(19)13(18)9-12/h3-4,9-10H,5-8H2,1-2H3,(H,22,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVSKBZBPQOZZPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)OC)N2CCN(CC2)C(=O)NC3=CC(=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClFN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

Substitution Reactions:

Pyrimidine Ring Formation: The pyrimidine moiety is often synthesized via cyclization reactions involving amidines and β-dicarbonyl compounds.

Final Coupling: The final step involves coupling the piperazine derivative with the pyrimidine ring under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities, converting them to amines or alcohols.

Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

Substitution: Halogenated precursors and strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid derivatives, while reduction of nitro groups can produce corresponding anilines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In medicinal chemistry, N-(3-chloro-4-fluorophenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide may exhibit biological activity, such as binding to specific receptors or enzymes. This makes it a candidate for drug development, particularly in the treatment of diseases where these targets are implicated.

Industry

Industrially, this compound could be used in the development of specialty chemicals, agrochemicals, or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it could interact with proteins or nucleic acids, altering their function. For example, it might inhibit an enzyme by binding to its active site or modulate receptor activity by acting as an agonist or antagonist.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Halogen Substitution Patterns

- Compound A5 (): N-(3-chlorophenyl)-4-(quinazolinone)piperazine-1-carboxamide. Key difference: Lacks the 4-fluoro substituent. Impact: Reduced electronegativity and altered binding affinity compared to the 3-chloro-4-fluoro analog.

- G589-0193 (): N-(3-chloro-4-fluorophenyl)-4-(sulfonyl indol)piperazine-1-carboxamide. Key difference: Replaces pyrimidine with a sulfonyl indol group.

Heterocyclic Moieties

- A25–A30 (): Quinazolinone-based piperazine carboxamides with chloro/fluoro/methyl substituents. Key difference: Quinazolinone core vs. pyrimidine. Impact: Quinazolinones are rigid planar structures, favoring π-π stacking in kinase active sites, whereas pyrimidines offer tunable steric bulk .

- Dacomitinib (): A quinazoline-based EGFR inhibitor with a 3-chloro-4-fluorophenylamino group. Key difference: Acrylamide linker for covalent binding vs. carboxamide in the main compound. Impact: Irreversible inhibition mechanism in dacomitinib vs. reversible binding in the main compound .

Physicochemical Properties

- Trends: Fluorine substitution at the 4-position (A3 vs. A2) increases melting point, suggesting improved crystallinity. Pyrimidine analogs may exhibit lower melting points compared to quinazolinones due to reduced planarity .

Biological Activity

N-(3-chloro-4-fluorophenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

- IUPAC Name : this compound

- Molecular Formula : C₁₈H₁₈ClF N₅O₂

- Molecular Weight : 366.82 g/mol

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. It has been shown to exhibit selective binding to dopamine receptors, particularly the D3 receptor, which is implicated in several neuropsychiatric disorders. The carboxamide linker is critical for this selectivity, enhancing the binding affinity compared to other receptor targets .

Pharmacological Activities

The compound has demonstrated several pharmacological activities:

- Antidepressant Effects : Studies indicate that compounds similar in structure exhibit antidepressant-like effects in animal models, potentially through modulation of serotonin and norepinephrine levels.

- Antitumor Activity : Preliminary investigations suggest that this compound may inhibit the proliferation of certain cancer cell lines, although detailed studies are required to elucidate the exact mechanisms involved.

- Anti-inflammatory Properties : There is emerging evidence that it may possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines, which could be beneficial in treating conditions like arthritis.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential efficacy of this compound.

In Vitro Studies

In vitro assays have been conducted to evaluate the compound's effects on various cell lines:

- Cytotoxicity Assays : The compound exhibited varying degrees of cytotoxicity against different cancer cell lines, with notable activity against breast cancer cells.

- Receptor Binding Studies : Binding affinity assays confirmed its selective interaction with D3 receptors over D2 receptors, reinforcing its potential as a therapeutic agent for disorders involving dopaminergic dysregulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.